what is 4,10-Aromadendranediol
what is 4,10-Aromadendranediol
An In-Depth Technical Guide to 4,10-Aromadendranediol: From Natural Occurrence to Therapeutic Potential
Executive Summary
4,10-Aromadendranediol is a naturally occurring tricyclic sesquiterpenoid alcohol that has emerged as a compound of significant interest in neuropharmacology and drug development. Characterized by a distinctive aromadendrane skeleton, this molecule has been isolated from several plant species and is noted for its potent neuroactive properties. Preclinical studies have demonstrated its capacity to ameliorate memory deficits in models of Alzheimer's disease and to actively promote neurite outgrowth in various neuronal cell lines. The primary mechanism underlying its neuritogenic effects involves the activation of the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in neuronal survival and plasticity. This guide provides a comprehensive technical overview of 4,10-Aromadendranediol, covering its physicochemical properties, natural sources, biological mechanisms, and methodologies for its study, aimed at researchers and professionals in the field of drug discovery.
Introduction to the Aromadendrane Sesquiterpenoid Class
Sesquiterpenoids are a diverse class of C15 terpenoid natural products derived from the biosynthetic precursor Farnesyl Pyrophosphate (FPP). Within this large family, the aromadendranes are a notable subgroup of tricyclic sesquiterpenoids. The defining structural feature of the aromadendrane scaffold is a dimethyl-cyclopropane ring fused to a hydro-azulene (a fused cyclopentane and cycloheptane) skeleton.[1] This rigid and sterically complex architecture provides a unique framework for biological activity. Compounds in the aromadendrene family, often found in plant essential oils, are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties, making them a rich source for therapeutic lead discovery.[2][3]
Physicochemical Properties of 4,10-Aromadendranediol
4,10-Aromadendranediol is a specific stereoisomer within this class, with hydroxyl groups at the C4 and C10 positions conferring distinct polarity and hydrogen-bonding capabilities. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1S,3aR,4R,7S,8R,8aR)-1,8-dimethyl-4-(propan-2-yl)decahydronaphthalene-1,7-diol | N/A (Computed) |
| Synonyms | Aromadendrane-4β,10α-diol | [4] |
| CAS Number | 70051-38-6 | [4][5] |
| Molecular Formula | C₁₅H₂₆O₂ | [4][5] |
| Molecular Weight | 238.37 g/mol | [4] |
| Appearance | Powder | [5] |
| Boiling Point | 314.4 °C | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
Chemical Structure:

Natural Occurrence and Isolation
4,10-Aromadendranediol has been successfully isolated from a variety of plant sources, indicating its distribution across different plant families.
Known Natural Sources:
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Hedyosmum brasiliense (Family: Chloranthaceae)[4]
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Chloranthus elatior (Family: Chloranthaceae)[5]
-
Members of the Myrtaceae family[6]
Generalized Isolation Protocol
The isolation of 4,10-Aromadendranediol from plant material typically involves solvent extraction followed by multi-step chromatography. The causality behind this workflow is the sequential separation of compounds based on polarity. The initial crude extraction pulls a wide range of metabolites, while subsequent chromatographic steps refine the mixture, ultimately yielding the pure compound.
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Extraction: Dried and powdered plant material (e.g., twigs, leaves) is subjected to maceration or Soxhlet extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. 4,10-Aromadendranediol is typically enriched in the ethyl acetate or chloroform fractions.
-
Preliminary Fractionation: The crude extract is subjected to flash chromatography over a silica gel column.[8] A solvent gradient (e.g., hexane to ethyl acetate) is used to elute fractions of increasing polarity.
-
Fine Purification: Fractions containing the target compound, identified by Thin Layer Chromatography (TLC), are pooled and further purified. This may involve repeated silica gel column chromatography or chromatography over silica gel impregnated with silver nitrate (AgNO₃), which separates compounds based on the number and geometry of double bonds.[8]
-
Final Polish: High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), can be employed to achieve high purity (≥98%).[5]
-
Structure Verification: The identity and purity of the isolated 4,10-Aromadendranediol are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Generalized workflow for the isolation of 4,10-Aromadendranediol.
Biological Activities and Mechanisms of Action
The primary therapeutic interest in 4,10-Aromadendranediol stems from its significant and well-documented effects on the central nervous system.
Neuroprotection in Alzheimer's Disease Models
Alzheimer's disease (AD) pathology is linked to the accumulation of amyloid-beta (Aβ) peptides and oxidative stress. 4,10-Aromadendranediol has shown promise in counteracting these effects. In mouse models of AD, intracerebroventricular (i.c.v.) administration of the compound significantly ameliorates memory impairment induced by the Aβ₁₋₄₂ peptide.[4][9]
The mechanism for this neuroprotection is rooted in its antioxidant properties. The compound was found to decrease lipid peroxidation while simultaneously increasing the activity of glutathione (GSH), a critical endogenous antioxidant enzyme.[4][9] This dual action helps mitigate the oxidative damage that is a hallmark of neurodegenerative progression.
Induction of Neuritogenesis via ERK Pathway Activation
Perhaps the most compelling activity of 4,10-Aromadendranediol is its ability to promote neurite outgrowth, the process of neurons extending their axons and dendrites. This is a crucial aspect of neural development, repair, and plasticity. Studies using PC12 (pheochromocytoma), N1E115 (neuroblastoma), and primary cortical neuron cell lines have demonstrated that the compound significantly enhances neurite length, number, and branching.[5][7]
The choice of these cell lines is strategic: PC12 cells are a well-established model for studying neuronal differentiation in response to nerve growth factor (NGF), allowing for the assessment of compounds that can potentiate this effect. The validation in primary neurons confirms the activity is not an artifact of transformed cell lines.
Mechanistic investigations revealed that these effects are mediated through the activation of the ERK (Extracellular signal-regulated kinase) signaling pathway .[7] Specifically, 4,10-Aromadendranediol treatment leads to:
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Increased Phosphorylation of ERK1/2: This is the key activation step of the pathway.
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Phosphorylation of Downstream GSK-3β: Activated ERK phosphorylates and inhibits Glycogen Synthase Kinase 3 Beta (GSK-3β).
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Induction of β-catenin: Inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate.
-
Upregulation of Wnt Pathway Genes: β-catenin acts as a transcription factor, upregulating genes such as the Wnt receptor Fzd1 and the ligand Wnt3a.[7]
This entire cascade can be blocked by a specific ERK1/2 inhibitor (e.g., PD98059), confirming that ERK activation is the indispensable upstream event for the observed neuritogenesis.[7]
Caption: Signaling pathway for 4,10-Aromadendranediol-induced neuritogenesis.
Synthesis and Biosynthesis
Chemical Synthesis
The complex, sterically hindered tricyclic core of aromadendranes makes their total synthesis a significant challenge, attracting the attention of synthetic chemists. While specific routes for 4,10-Aromadendranediol are not widely published, syntheses of related isomers like (-)-Aromadendranediol and (-)-4β,7α-aromadendranediol have been achieved.[10][11] These syntheses often employ sophisticated strategies such as organocatalytic C-C ring construction and gold(I)-catalyzed cascade cyclizations starting from acyclic precursors like (E,E)-farnesol.[11][12] The development of these synthetic routes is crucial for producing analogues for structure-activity relationship (SAR) studies.
Biosynthesis
In nature, all sesquiterpenoids originate from farnesyl pyrophosphate (FPP). The biosynthesis of the aromadendrane skeleton is a feat of enzymatic control, catalyzed by terpene cyclase enzymes. The process involves the ionization of FPP to form a farnesyl cation, which then undergoes a series of complex intramolecular cyclizations and rearrangements to build the fused ring system.[11]
Caption: Simplified biosynthetic pathway to 4,10-Aromadendranediol.
Experimental Protocol: In Vitro Neurite Outgrowth Assay
This protocol describes a representative experiment to validate the neuritogenic activity of 4,10-Aromadendranediol using the NGF-induced PC12 cell differentiation model, as described in the literature.[7]
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding: Cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with the following:
-
Vehicle Control (e.g., 0.1% DMSO)
-
NGF (e.g., 50 ng/mL) + Vehicle
-
NGF (50 ng/mL) + 4,10-Aromadendranediol (test concentrations, e.g., 1 µM, 5 µM, 10 µM)
-
(Optional) Inhibitor Control: Pre-treat with an ERK inhibitor (e.g., 10 µM PD98059) for 1 hour before adding NGF and the test compound.
-
-
Incubation: Cells are incubated for 48-72 hours to allow for differentiation and neurite extension.
-
Imaging and Analysis:
-
Cells are fixed with 4% paraformaldehyde.
-
Images are captured from multiple random fields per well using a phase-contrast microscope.
-
Neurite length is quantified using imaging software (e.g., ImageJ). A neurite is defined as a process that is at least twice the length of the cell body diameter.
-
-
Validation: A statistically significant increase in the percentage of neurite-bearing cells and in the average neurite length in the compound-treated group compared to the NGF-only group indicates positive activity. The abrogation of this effect in the inhibitor control group validates the mechanism.
Future Directions and Therapeutic Potential
4,10-Aromadendranediol stands out as a promising natural product lead for the development of therapeutics for neurodegenerative diseases and nerve injury. Its dual-action profile—providing both neuroprotection via antioxidant activity and promoting neuronal repair via neuritogenesis—is highly desirable.
Key areas for future research include:
-
Pharmacokinetic and Safety Profiling: In-depth studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for its translation into a clinical candidate.
-
In Vivo Efficacy: Validation of its therapeutic effects in more advanced animal models of Alzheimer's disease, Parkinson's disease, or peripheral nerve damage is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: The chemical synthesis of analogues will help identify the key structural motifs responsible for its activity and can lead to the design of more potent and drug-like molecules.
-
Target Deconvolution: While the ERK pathway is clearly implicated, further studies could uncover the direct molecular target(s) to which 4,10-Aromadendranediol binds to initiate this signaling cascade.
References
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Oxford Academic. (n.d.). 14271 Organocatalytic CC Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan). Oxford Academic. [Link]
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Organic Chemistry Portal. (2009). Organocatalytic C-C Ring Construction: (+)-Ricciocarpin A (List) and (-)-Aromadendranediol (MacMillan). Organic-chemistry.org. [Link]
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National Center for Biotechnology Information. (n.d.). Aromadendrane. PubChem Compound Database. [Link]
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Zhang, L., et al. (2017). The Natural Product 4,10-aromadendranediol Induces Neuritogenesis in Neuronal Cells in Vitro Through Activation of the ERK Pathway. Acta Pharmacologica Sinica. [Link]
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Liao, M., et al. (2022). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Molecules. [Link]
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BioCrick. (n.d.). Aromadendrene | CAS:489-39-4. BioCrick. [Link]
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Wageningen University & Research. (1997). Germacrane sesquiterpenes : synthesis and role in biosynthesis. Research@WUR. [Link]
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MDPI. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. MDPI. [Link]
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